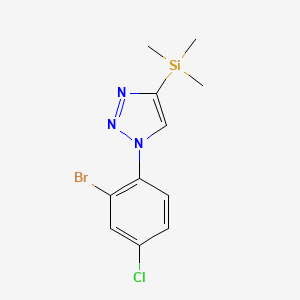
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of bromine, chlorine, and trimethylsilyl groups attached to the phenyl and triazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenyl azide and trimethylsilylacetylene.
Cycloaddition Reaction:
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.
化学反应分析
Types of Reactions
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.
Hydrolysis Products: Hydrolysis of the trimethylsilyl group results in the formation of the corresponding hydroxyl derivative.
科学研究应用
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules and probes.
Industry: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Chemical Reactivity: Its chemical reactivity allows it to participate in various biochemical reactions, potentially leading to the formation of bioactive metabolites.
相似化合物的比较
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole: Lacks the trimethylsilyl group, which may affect its chemical reactivity and applications.
1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-1,2,3-triazole:
1-(2-Bromo-4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group can significantly alter its chemical behavior and interactions.
属性
分子式 |
C11H13BrClN3Si |
|---|---|
分子量 |
330.68 g/mol |
IUPAC 名称 |
[1-(2-bromo-4-chlorophenyl)triazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C11H13BrClN3Si/c1-17(2,3)11-7-16(15-14-11)10-5-4-8(13)6-9(10)12/h4-7H,1-3H3 |
InChI 键 |
FHDAQDFYADZRSS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CN(N=N1)C2=C(C=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


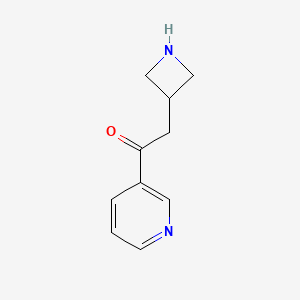
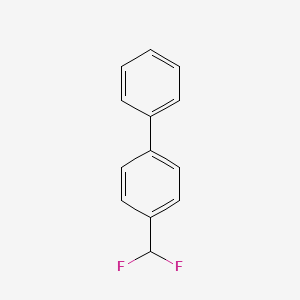

![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
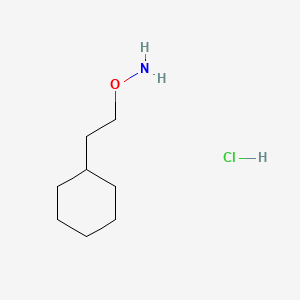


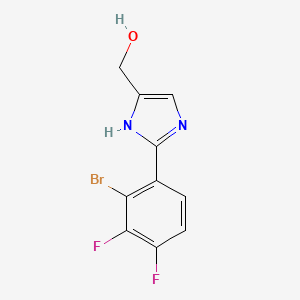
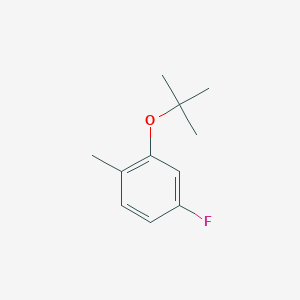
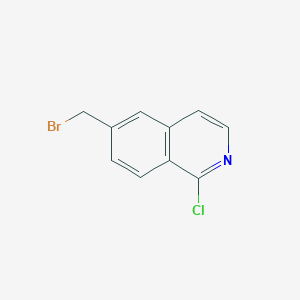
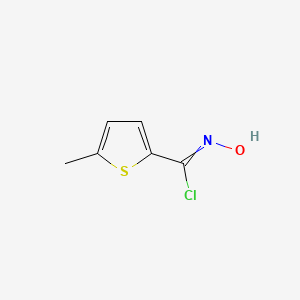
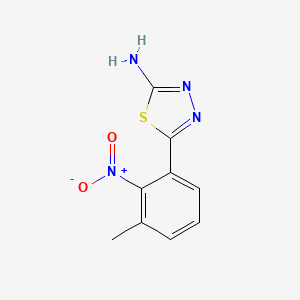
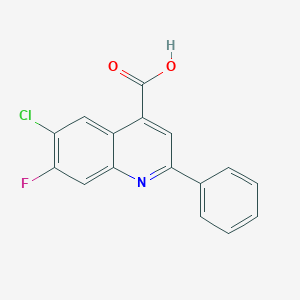
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
